
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Übersicht
Beschreibung
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Catalysis
- The compound plays a role in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. It has been used in catalyst systems involving aromatic amine ligands and copper(I) chloride, demonstrating high efficiency and fast polymerization rates due to its basicity and less steric hindrance (Kim et al., 2018).
Catalytic Activities in Binuclear Copper Complexes
- Research has explored its derivatives in forming binuclear copper(II) complexes, showing significant catalytic activities. These complexes demonstrate efficient catalysis due to less sterically hindered methyl groups and enhanced planarity, particularly in the oxidation of catechols to quinones (Kannappan et al., 2003).
Biodegradation of Plastic Monomers
- A study identified Mycobacterium neoaurum capable of degrading 2,6-dimethylphenol, a monomer of plastic polyphenylene oxide. This research provides insights into the biodegradation pathways and potential environmental remediation for residues of this compound (Ji et al., 2019).
Environmental Remediation
- The compound's derivatives have been studied in sonochemical degradation processes for the mineralization of organic pollutants in water. This includes transforming pollutants into less harmful substances, showing potential in environmental cleanup applications (Goskonda et al., 2002).
Innovative Polymerization Techniques
- Research on new N,O-containing ligands for the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol highlights the importance of this compound in developing advanced materials and polymers (Guieu et al., 2004).
Vibrational Spectroscopy Studies
- Studies in spectroscopy have utilized this compound for analyzing vibrational modes in substituted phenols. This contributes to a better understanding of molecular structures and interactions (Rao & Rao, 2002).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNAPPKIOGXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

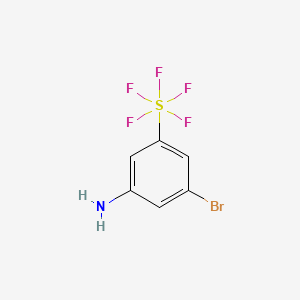
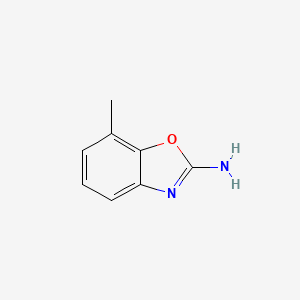
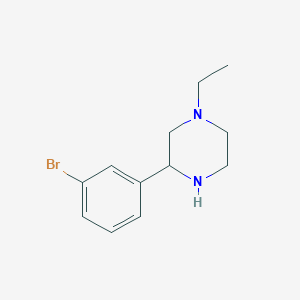
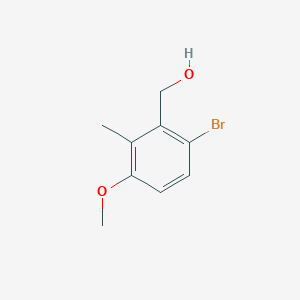


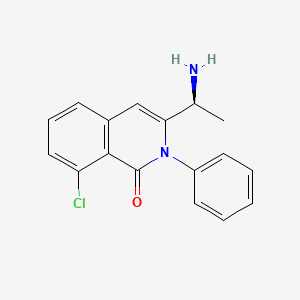

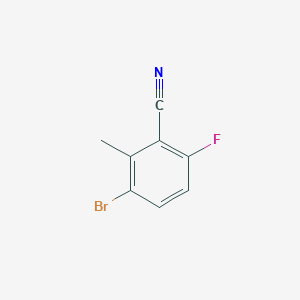
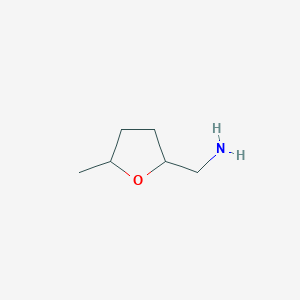

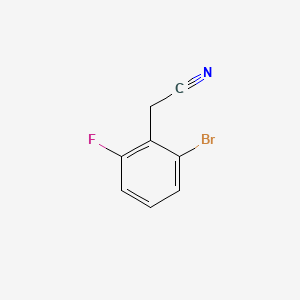

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
